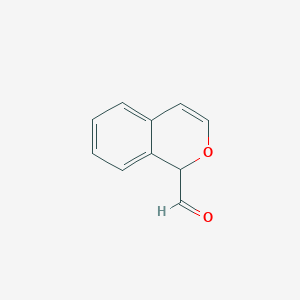

1H-isochromene-1-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of 1H-isochromene-1-carbaldehyde can be achieved through various methods. One efficient synthetic route involves the combination of O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate under microwave irradiation. This method is effective for synthesizing benzopyran-annulated pyrano derivatives . Another method involves the use of cytochrome P450 isoforms to epoxidize an oxepin, producing this compound as the major product .

化学反応の分析

Gold-Catalyzed Oxidative Cascade Cyclization

Gold(I) catalysts enable the synthesis of 1H-isochromene-4-carbaldehydes from 1,5,10-triyne-O-silanes through a regioselective oxidative cascade (Fig. 1) . The mechanism involves:

-

Selective oxidation of the alkyne moiety.

-

1,2-Migration and nucleophilic addition of the aldehyde group.

-

5-endo-dig cyclization to form the isochromene core.

Typical Conditions :

| Catalyst | Substrate | Yield (%) | Reference |

|---|---|---|---|

| AuCl(PPh₃) | 1,5,10-Triyne-O-silane | 65–89 |

This method provides moderate to excellent yields (65–89%) under mild conditions, forming new C–C and C–O bonds in one pot .

Electrophilic Iodocyclization

IPy₂BF₄-mediated iodocyclization of o-alkynylbenzaldehydes yields 4-iodo-1H-isochromenes (Table 1) . The reaction proceeds via:

-

Formation of an iodinated isobenzopyrylium intermediate .

-

Regioselective trapping by nucleophiles (e.g., alcohols, alkenes).

Table 1 : Representative Iodocyclization Products

| Substrate | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| o-Hexynylbenzaldehyde | Styrene | 1-Iodonaphthalene | 78 |

| o-Alkynylbenzaldehyde | Methanol | 1-Methoxy-3-phenyl-1H-isochromene | 72 |

This method is versatile for synthesizing iodinated isochromenes and naphthalenes .

6-endo Cyclization for 3-Amino Derivatives

A metal-free approach converts 2-ethynylbenzaldehydes into 3-amino-1H-isochromenes via a 6-endo-dig cyclization (Fig. 2) . Highlights include:

-

Bromination with NBS/DBU to form brominated intermediates.

-

Tandem addition/cyclization with amines under mild conditions.

| Substrate | Amine | Yield (%) |

|---|---|---|

| 2-Ethynylbenzaldehyde | Morpholine | 85 |

| 2-Ethynyl-5-fluorobenzaldehyde | Piperidine | 76 |

This strategy achieves regioselective access to 3-amino derivatives, which are challenging to synthesize via traditional methods .

Mechanistic Insights

科学的研究の応用

Biological Activities

Research indicates that 1H-isochromene-1-carbaldehyde exhibits significant biological activities, including:

- Antitumor Properties : Compounds derived from the isochromene framework have shown efficacy against various cancer cell lines.

- Antimicrobial Activity : Several derivatives demonstrate effectiveness against bacterial and fungal strains, suggesting potential applications in treating infections .

- Enzyme Inhibition : The compound's ability to interact with specific biomolecular targets can disrupt metabolic pathways critical for microbial survival or cancer cell proliferation.

Applications in Medicinal Chemistry

The unique combination of functional groups in this compound allows for diverse chemical transformations. This versatility makes it a valuable building block for synthesizing more complex molecules with potential therapeutic applications. Notable areas of application include:

- Drug Development : The compound serves as a precursor for synthesizing biologically active compounds that may lead to new pharmaceuticals.

- Synthetic Intermediates : It is used in the preparation of heterocyclic compounds that exhibit interesting biological activities .

Case Study 1: Synthesis of Antitumor Agents

A study demonstrated the use of this compound as a starting material for synthesizing derivatives with enhanced antitumor activity. The synthesized compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of derivatives synthesized from this compound highlighted its effectiveness against resistant strains of bacteria. The study illustrated how structural modifications could enhance activity and selectivity.

作用機序

The mechanism of action of 1H-isochromene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the growth of certain bacteria and fungi by interfering with their cellular processes . The compound’s antiproliferative activity is attributed to its ability to inhibit specific enzymes and pathways involved in cell growth and division .

類似化合物との比較

1H-isochromene-1-carbaldehyde can be compared with other similar compounds, such as:

3-formylisocoumarin: Another isocoumarin derivative with similar structural features.

Benzopyran-annulated pyrano derivatives: These compounds share a similar benzopyran core structure and exhibit comparable biological activities.

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research and industry.

特性

CAS番号 |

148679-89-4 |

|---|---|

分子式 |

C10H8O2 |

分子量 |

160.17 g/mol |

IUPAC名 |

1H-isochromene-1-carbaldehyde |

InChI |

InChI=1S/C10H8O2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-7,10H |

InChIキー |

XCNJKTGJKDKMEC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(OC=CC2=C1)C=O |

正規SMILES |

C1=CC=C2C(OC=CC2=C1)C=O |

同義語 |

1H-2-Benzopyran-1-carboxaldehyde (9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。